2-(ethylsulfanyl)-6-methyl-5-(2-phenoxyethyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ETHYLSULFANYL)-6-METHYL-5-(2-PHENOXYETHYL)-4(3H)-PYRIMIDINONE is a synthetic organic compound with a complex structure It is characterized by the presence of an ethylsulfanyl group, a methyl group, and a phenoxyethyl group attached to a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLSULFANYL)-6-METHYL-5-(2-PHENOXYETHYL)-4(3H)-PYRIMIDINONE typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: This step involves the substitution of a halogenated pyrimidinone intermediate with an ethylsulfanyl group using a thiol reagent.
Attachment of the Phenoxyethyl Group: This is usually done through an etherification reaction, where a phenoxyethyl halide reacts with the pyrimidinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLSULFANYL)-6-METHYL-5-(2-PHENOXYETHYL)-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidinone core.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2-(ETHYLSULFANYL)-6-METHYL-5-(2-PHENOXYETHYL)-4(3H)-PYRIMIDINONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)-6-METHYL-5-(2-PHENOXYETHYL)-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethyl Isobutyrate: Similar in structure due to the presence of a phenoxyethyl group.
Phenoxyethanol: Contains a phenoxy group and is used in various applications, including cosmetics and pharmaceuticals.
Uniqueness
2-(ETHYLSULFANYL)-6-METHYL-5-(2-PHENOXYETHYL)-4(3H)-PYRIMIDINONE is unique due to the combination of its functional groups and its pyrimidinone core. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H18N2O2S |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-4-methyl-5-(2-phenoxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O2S/c1-3-20-15-16-11(2)13(14(18)17-15)9-10-19-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17,18) |
InChI Key |
DGMIDRNTOPXQPW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1)CCOC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.